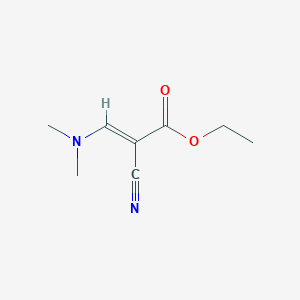
Ethyl 2-cyano-3-(dimethylamino)acrylate
Vue d'ensemble
Description
“Ethyl 2-cyano-3-(dimethylamino)acrylate” is a chemical compound used in various applications . It is also known as “Ethyl 2-Cyano-3- [4- (dimethylamino)phenyl]acrylate” with the CAS Number: 1886-52-8 .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H12N2O2 . The average mass is 168.193 Da and the monoisotopic mass is 168.089874 Da .
Physical And Chemical Properties Analysis
“this compound” has a melting point of 76-78°C and a boiling point of 100-102 °C (Press: 0.001 Torr). Its density is 1.063±0.06 g/cm3 (Predicted) and it is soluble in water with a solubility of 76 g/l at 20 °C .
Applications De Recherche Scientifique
Eco-Friendly Chemical Synthesis
Ethyl 3-dimethylamino acrylates have been utilized as starting materials in eco-friendly chemical synthesis processes. They are employed in the solvent-free synthesis of new ethyl β-hydrazino acrylates and 1,2-dihydropyrazol-3-ones, achieved through transamination and aza-annulation reactions under microwave irradiations. This method offers an efficient and mild approach to produce these compounds in good yields from various hydrazines (Meddad et al., 2001).
Polymer Science and Water Treatment
In polymer science, polycations based on 2-(dimethylamino)ethyl acrylate are significant. They find applications ranging from biomaterials to wastewater treatment. Research has highlighted the differences in the hydrolytic stabilities of their ester groups, showing how nonmethyl α-substituents affect the rates of ester hydrolysis in these polymers. This leads to a shift in net polymer charge from cationic to anionic, which is crucial for various applications (Ros et al., 2018).
Crystal Growth and Material Properties
Ethyl 2-cyano-3-(4-dimethylaminophenyl) acrylate crystals are grown using a slow cooling method. These crystals are analyzed for their molecular structure, optical, thermal, and electrical properties, contributing to the understanding of materials science and engineering. This research provides insights into the properties of these materials, which can be applied in various technological fields (Kotteswaran et al., 2017).
Synthesis of New Compounds
A regioselective coupling method involving ethyl 2-(bromomethyl)-3-cyanoacrylate and primary amines has been developed, yielding ethyl 2-[(alkylamino)(cyano)methyl] acrylates in good yields. This synthesis paves the way for the production of new compounds with potential applications in various fields of chemistry (Arfaoui & Amri, 2009).
Controlled Release of Bioactive Agents
Ethyl 2-cyano-3-(dimethylamino)acrylate is also used in the development of multi-responsive polymeric nanocarriers. These carriers, exhibiting responses to UV, temperature, CO2, and pH, are significant for the controlled release of bioactive agents, highlighting their potential in pharmaceutical and medical applications (Wang et al., 2013).
Safety and Hazards
“Ethyl 2-cyano-3-(dimethylamino)acrylate” may cause skin irritation, serious eye irritation, and respiratory irritation. It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area. Contaminated work clothing should not be allowed out of the workplace .
Propriétés
IUPAC Name |
ethyl (E)-2-cyano-3-(dimethylamino)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-4-12-8(11)7(5-9)6-10(2)3/h6H,4H2,1-3H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEPXNTYHXGQOO-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN(C)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/N(C)C)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16849-87-9 | |
| Record name | Ethyl 2-cyano 3 dimethyl amino acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 5-{[amino(imino)methyl]amino}-2-(benzoylamino)pentanoate](/img/structure/B3145348.png)





![2-[4-(Propan-2-yl)cyclohexyl]acetic acid](/img/structure/B3145393.png)



